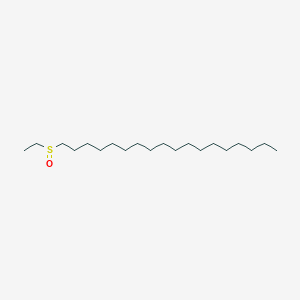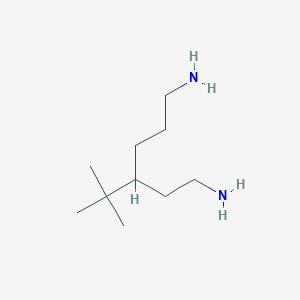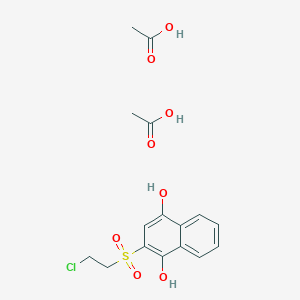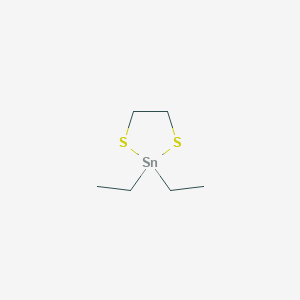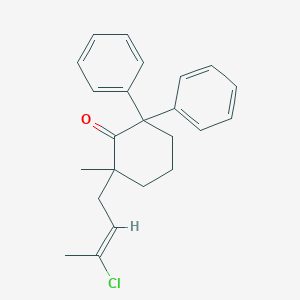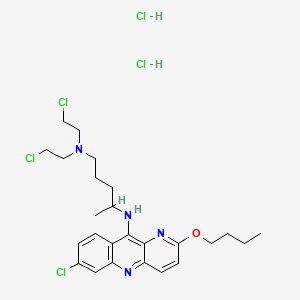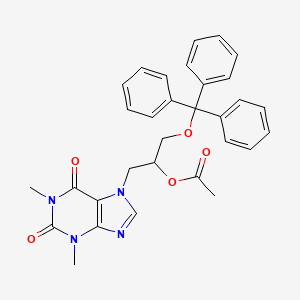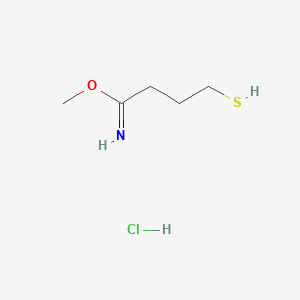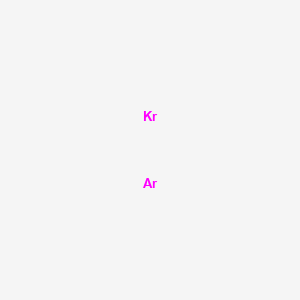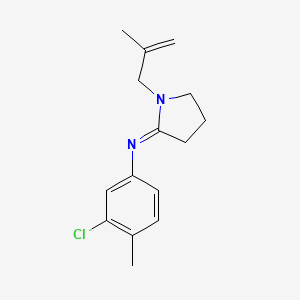![molecular formula C9H7N3 B14662641 4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene CAS No. 42851-94-5](/img/structure/B14662641.png)
4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,8-Triazatricyclo[64002,6]dodeca-1,4,6,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,7,8-Triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
4,7,8-Triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its interactions with biological targets.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
- 10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene
- 4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),4,11-tetraen-9-one
Uniqueness
4,7,8-Triazatricyclo[64002,6]dodeca-1,4,6,9,11-pentaene is unique due to its specific tricyclic structure and the presence of nitrogen atoms within the rings
Propiedades
Número CAS |
42851-94-5 |
|---|---|
Fórmula molecular |
C9H7N3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-4-12-9(3-1)7-5-10-6-8(7)11-12/h1-4,6H,5H2 |
Clave InChI |
IPSMACPCYDEFCJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C=CC=CN3N=C2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


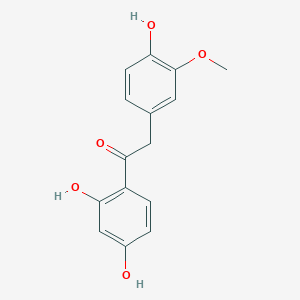
![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
